molecular formula C18H20F2N2O2 B3852533 N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide

N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide

Cat. No. B3852533
M. Wt: 334.4 g/mol
InChI Key: MUYGIMHQUCWLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide, also known as BAY 87-2243, is a small molecule inhibitor that has shown promising results in preclinical studies. It is a member of the benzamide class of compounds and has been found to have potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide 87-2243 works by inhibiting the activity of hypoxia-inducible factor (HIF), a transcription factor that plays a key role in the adaptation of cancer cells to low oxygen conditions. By inhibiting HIF activity, N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide 87-2243 disrupts the metabolic and signaling pathways that cancer cells rely on for survival and growth.
Biochemical and physiological effects:
In addition to its anti-tumor effects, N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide 87-2243 has been found to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation and promote the formation of new blood vessels, which could have implications for the treatment of other diseases such as rheumatoid arthritis and ischemic heart disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide 87-2243 is that it has shown efficacy in a wide range of preclinical models of cancer, including both solid tumors and hematological malignancies. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize dosing and predict potential side effects.

Future Directions

There are several potential directions for future research on N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide 87-2243. One area of focus could be on identifying biomarkers that could be used to predict response to treatment and monitor disease progression. Another area of interest could be on exploring the potential use of N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide 87-2243 in combination with other cancer therapies, such as immune checkpoint inhibitors or targeted therapies. Finally, further research could be done to better understand the mechanism of action of N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide 87-2243 and its potential effects on other disease pathways.

Scientific Research Applications

N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide 87-2243 has been extensively studied in preclinical models of cancer, where it has been found to inhibit the growth and metastasis of various types of tumors. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

N-butan-2-yl-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2/c1-3-13(2)22(12-14-8-10-21-11-9-14)17(23)15-6-4-5-7-16(15)24-18(19)20/h4-11,13,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYGIMHQUCWLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC1=CC=NC=C1)C(=O)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-2-(difluoromethoxy)-N-(pyridin-4-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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